The Multifaceted Role of CEP131 in Human Cellular Function: A Technical Guide
The Multifaceted Role of CEP131 in Human Cellular Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Centrosomal Protein 131 (CEP131), also known as AZI1, is a critical regulator of fundamental cellular processes. This technical guide provides an in-depth exploration of the functions of the CEP131 gene in human cells, focusing on its roles in ciliogenesis, centrosome duplication and stability, cell cycle progression, maintenance of genomic integrity, and apoptosis. This document synthesizes current research to offer a comprehensive resource for professionals in cellular and molecular biology and drug development, highlighting CEP131's potential as a therapeutic target.
Core Functions of CEP131
CEP131 is a dynamic protein that localizes to centriolar satellites, the centrosome, and the basal body of cilia.[1][2][3] Its multifaceted nature stems from its involvement in several critical cellular pathways and its interactions with a network of other regulatory proteins.
Ciliogenesis and Flagellar Formation
CEP131 is a key player in the formation and function of cilia and flagella, sensory and motile organelles involved in various signaling pathways and cellular locomotion.[3][4][5]
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Localization and Trafficking: CEP131 localizes to centriolar satellites and traffics along microtubules to become enriched at the basal body, the foundation of the cilium.[3][6] It is also found at the transition zone, a critical gatekeeper for protein entry and exit from the ciliary compartment.[1][6] This strategic positioning suggests a role in the docking of the basal body to the cell membrane, axoneme extension, and the delivery of essential cargo to the growing cilium.[1]
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Regulation of Ciliogenesis: Acute depletion of CEP131 via siRNA knockdown in mouse fibroblasts leads to a significant reduction in the percentage of ciliated cells.[3] However, chronic loss of CEP131 in knockout mice does not impair general ciliogenesis, suggesting the existence of compensatory mechanisms.[3][7] In zebrafish, depletion of CEP131 results in shortened cilia, a phenotype reminiscent of human ciliopathies.[5]
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Sperm Flagella Development: While not essential for general cilia formation in vivo, CEP131 is crucial for the highly specialized structure of sperm flagella.[3] Its absence leads to defects in microtubule-based trafficking within the manchette and flagella, resulting in male infertility in mice.[3][7]
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Interaction with Ciliopathy-Related Proteins: CEP131 interacts with CEP290, a protein frequently mutated in ciliopathies, and is required for its localization to the basal body.[2][4] It also interacts with the BBSome complex, a key regulator of ciliary membrane protein trafficking, acting as a negative regulator of its ciliary localization.[6][8]
Centrosome Duplication and Genomic Stability
The centrosome is the primary microtubule-organizing center in animal cells and plays a pivotal role in cell division. CEP131 is integral to maintaining centrosome homeostasis and, by extension, genomic stability.[1][2][9]
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Regulation of Centrosome Duplication: CEP131 is a crucial component in the precise duplication of centrioles, the core structures of the centrosome. It directly interacts with Polo-like kinase 4 (PLK4), the master regulator of centriole duplication. PLK4 phosphorylates CEP131, which enhances its interaction with STIL, another key protein in the duplication pathway. This complex promotes the stabilization and further activation of PLK4 at the centriole, initiating the formation of a new centriole.
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Maintenance of Genomic Integrity: Depletion of CEP131 leads to a cascade of cellular defects, including centriole amplification, multipolar mitotic spindles, chromosomal instability, and an increase in DNA damage after mitosis.[2][10] This highlights the critical role of CEP131 in ensuring the faithful segregation of chromosomes during cell division.[2]
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Cancer Progression: Overexpression of CEP131 has been linked to centrosome amplification and cancer progression, particularly in colon cancer.[1] The CEP131-mediated stabilization of PLK4 leads to excessive centriole duplication, a hallmark of many cancers that contributes to genomic instability and tumorigenesis.[1][11]
Cell Cycle Regulation
CEP131's influence extends to the regulation of the cell cycle, the ordered series of events that lead to cell division.
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Cell Cycle Progression: Knockdown of CEP131 in non-small cell lung cancer (NSCLC) cells leads to G1/S phase cell cycle arrest.[12][13] This is accompanied by a decrease in the expression of key cell cycle regulators such as cyclin D1, cyclin E, CDK2, CDK4, and CDK6, and an increase in the expression of cell cycle inhibitors p21 and p27.[12] While some studies report that CEP131 depletion does not cause major alterations in the overall cell cycle phase distribution in certain cell lines, it consistently leads to a reduction in the rate of cell proliferation.[2][14]
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Localization Dynamics: The localization of CEP131 to the centrosome is itself cell cycle-regulated, requiring an intact microtubule network and the dynein-dynactin motor complex for its transport.[2][9]
Mitochondrial Apoptosis
Recent evidence has unveiled a novel role for CEP131 in the regulation of programmed cell death, specifically through the mitochondrial pathway of apoptosis.[1][14]
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Modulation of Apoptotic Response: In CEP131 knockout T-cells, which do not form cilia, the release of cytochrome c from the mitochondria in response to apoptotic stimuli is delayed.[1][14] This delay, in turn, affects the activation of caspases, the executioner proteins of apoptosis, leading to reduced cell death.[1] This suggests that CEP131 is involved in the timely permeabilization of the mitochondrial outer membrane, a critical step in intrinsic apoptosis.[1][14]
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on CEP131 function.
Table 1: Effects of CEP131 Depletion on Ciliogenesis
| Cell Type/Organism | Experimental Approach | Phenotype | Quantitative Effect | Reference |
| Mouse Fibroblasts | siRNA Knockdown (Acute) | Reduced Ciliogenesis | Significant reduction in the percentage of ciliated cells | [3] |
| Mouse Embryonic Fibroblasts (MEFs) | Gene Knockout (Chronic) | Normal Ciliogenesis | No discernible ciliary phenotype | [3] |
| Zebrafish Embryos | Morpholino Depletion | Shortened Cilia | Cilia are shortened but not eliminated | [5] |
| Drosophila Spermatocytes | cep131 Mutant | Abnormal Centriole Elongation | ~33.6% of centrioles showed abnormal microtubule elongation | [4] |
Table 2: Effects of CEP131 Knockdown on Cell Cycle in Non-Small Cell Lung Cancer (NSCLC) Cells
| Cell Line | Parameter | Effect of CEP131 siRNA | Quantitative Change | Reference |
| A549 | Cell Proliferation | Reduced | Markedly reduced proliferation rate | [12] |
| SPC-A-1 | Cell Proliferation | Reduced | Markedly reduced proliferation rate | [12] |
| A549 | Cell Cycle Distribution | G1 Phase Arrest | Significant increase in G1 phase percentage | [12] |
| SPC-A-1 | Cell Cycle Distribution | G1 Phase Arrest | Significant increase in G1 phase percentage | [12] |
| A549 | Cell Cycle Distribution | S Phase Reduction | Significant decrease in S phase percentage | [12] |
| SPC-A-1 | Cell Cycle Distribution | S Phase Reduction | Significant decrease in S phase percentage | [12] |
Table 3: Effects of CEP131 Knockdown on Protein Expression in NSCLC Cells
| Cell Line | Protein | Effect of CEP131 siRNA | Quantitative Change (Relative Expression) | Reference |
| A549 & SPC-A-1 | p-PI3K (Tyr458) | Decreased | 0.51±0.11 & 0.52±0.08 | [12] |
| A549 & SPC-A-1 | p-Akt (Ser473) | Decreased | 0.60±0.09 & 0.58±0.12 | [12] |
| A549 & SPC-A-1 | p-MEK1/2 (Ser217/221) | Decreased | 0.55±0.04 & 0.70±0.03 | [12] |
| A549 & SPC-A-1 | p-Erk1/2 (Tyr202/Tyr204) | Decreased | 0.58±0.24 & 0.68±0.16 | [12] |
| A549 & SPC-A-1 | p-GSK-3β (Ser9) | Decreased | 0.57±0.18 & 0.63±0.09 | [12] |
Detailed Experimental Protocols
siRNA-Mediated Knockdown of CEP131 in Cell Culture
This protocol describes the general steps for transiently reducing the expression of CEP131 in cultured human cells using small interfering RNA (siRNA).
Materials:
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Human cell line of interest (e.g., A549, HEK293T)
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Complete cell culture medium
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siRNA targeting CEP131 (validated sequences)
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Non-targeting control siRNA (siRNA-NC)
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Transfection reagent (e.g., Lipofectamine RNAiMAX)
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Opti-MEM I Reduced Serum Medium
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6-well or 96-well plates
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Phosphate-buffered saline (PBS)
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Reagents for downstream analysis (e.g., lysis buffer for Western blot, reagents for MTT assay)
Procedure:
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Cell Seeding: 24 hours prior to transfection, seed the cells in the appropriate plates at a density that will result in 30-50% confluency at the time of transfection.
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siRNA-Lipid Complex Preparation: a. For each well of a 6-well plate, dilute a final concentration of 20-50 pmol of CEP131 siRNA or control siRNA into Opti-MEM. b. In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions. c. Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 5-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
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Transfection: a. Aspirate the culture medium from the cells and wash once with PBS. b. Add fresh, antibiotic-free complete medium to each well. c. Add the siRNA-lipid complexes dropwise to the cells.
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Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time will depend on the cell line and the specific experimental endpoint.
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Validation of Knockdown: After incubation, harvest the cells to assess the efficiency of CEP131 knockdown. This is typically done by Western blotting or quantitative RT-PCR.
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Downstream Assays: Perform subsequent experiments, such as cell proliferation assays (MTT), cell cycle analysis (flow cytometry), or immunofluorescence staining.
Co-Immunoprecipitation (Co-IP) to Detect CEP131 Protein Interactions
This protocol outlines the procedure for isolating CEP131 and its binding partners from cell lysates.
Materials:
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Cultured cells expressing the proteins of interest
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Ice-cold PBS
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Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
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Primary antibody against CEP131 (for immunoprecipitation)
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Isotype-matched control IgG
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Protein A/G magnetic beads or agarose beads
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Wash buffer (e.g., lysis buffer with lower detergent concentration)
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Elution buffer (e.g., 2x Laemmli sample buffer)
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Microcentrifuge
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End-over-end rotator
Procedure:
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Cell Lysis: a. Wash cultured cells with ice-cold PBS. b. Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (whole-cell lysate) to a new tube.
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Pre-clearing the Lysate: a. Add Protein A/G beads to the whole-cell lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding. b. Pellet the beads by centrifugation and transfer the pre-cleared lysate to a new tube.
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Immunoprecipitation: a. Add the primary antibody against CEP131 or the control IgG to the pre-cleared lysate. b. Incubate for 2-4 hours or overnight at 4°C on a rotator. c. Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C on a rotator.
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Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.
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Elution: a. Resuspend the beads in elution buffer. b. Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads. c. Pellet the beads and collect the supernatant containing the immunoprecipitated proteins.
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Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins.
Visualizations of Pathways and Workflows
CEP131 in the PLK4-Mediated Centrosome Duplication Pathway
Caption: CEP131 is phosphorylated by PLK4, enhancing its interaction with STIL to stabilize PLK4 and initiate centriole duplication.
Experimental Workflow for CEP131 Knockdown and Phenotypic Analysis
Caption: Workflow for assessing the functional impact of CEP131 knockdown in human cells, from transfection to phenotypic analysis.
CEP131 Signaling in Non-Small Cell Lung Cancer
Caption: CEP131 promotes NSCLC cell proliferation via the PI3K/AKT and ERK pathways; its knockdown leads to pathway inhibition and G1/S arrest.
References
- 1. wikicrow.ai [wikicrow.ai]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Acute Versus Chronic Loss of Mammalian Azi1/Cep131 Results in Distinct Ciliary Phenotypes | PLOS Genetics [journals.plos.org]
- 4. Cep131-Cep162 and Cby-Fam92 complexes cooperatively maintain Cep290 at the basal body and contribute to ciliogenesis initiation | PLOS Biology [journals.plos.org]
- 5. Cep70 and Cep131 contribute to ciliogenesis in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Acute versus chronic loss of mammalian Azi1/Cep131 results in distinct ciliary phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The centriolar satellite protein Cep131 is important for genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Cep131 overexpression promotes centrosome amplification and colon cancer progression by regulating Plk4 stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CEP131 knockdown inhibits cell proliferation by inhibiting the ERK and AKT signaling pathways in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CEP131 knockdown inhibits cell proliferation by inhibiting the ERK and AKT signaling pathways in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The centrosomal protein 131 participates in the regulation of mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
